1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is an organic compound characterized by its complex structure, which includes a pyrrolidine ring, chlorophenyl groups, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with succinic anhydride to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene: Similar in structure but lacks the pyrrolidine ring and carboxamide group.
1,1,1-trichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane: Contains multiple chlorophenyl groups but differs in overall structure and functional groups.
Uniqueness
1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, chlorophenyl groups, and a carboxamide group
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-15-3-1-13(2-4-15)9-10-22-19(25)14-11-18(24)23(12-14)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNKEPWCVGUALY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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